SGLT1 Down-Regulation Potency: QCP vs. QSP Head-to-Head IC₅₀ Comparison in Oocyte Expression System
In the seminal identification study, QCP (Gln-Cys-Pro) and QSP (Gln-Ser-Pro) were directly compared for SGLT1 down-regulation in Xenopus laevis oocytes co-expressing human SGLT1 and PepT1. QCP exhibited an effective intracellular IC₅₀ of 2.0 nM, whereas QSP was 12.5-fold more potent with an IC₅₀ of 0.16 nM [1]. Both tripeptides achieved a maximal 40–50% reduction of SGLT1 plasma membrane abundance, but the cysteine-to-serine substitution in the middle position dramatically altered potency [1]. This demonstrates that QCP occupies a distinct potency niche — less potent than QSP but possessing a redox-active cysteine thiol unavailable in the serine analog.
| Evidence Dimension | SGLT1 down-regulation potency (intracellular IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.0 nM (QCP; Gln-Cys-Pro) |
| Comparator Or Baseline | IC₅₀ = 0.16 nM (QSP; Gln-Ser-Pro) |
| Quantified Difference | QSP is 12.5-fold more potent; QCP is 12.5-fold less potent |
| Conditions | Xenopus laevis oocytes co-expressing human SGLT1 and PepT1; tripeptides applied extracellularly; intracellular concentration estimated |
Why This Matters
Procurement choice between QCP and QSP depends on whether a moderate-potency redox-active molecule or a high-potency redox-inert molecule is required for the experimental design.
- [1] Vernaleken A, Veyhl M, Gorboulev V, et al. J Biol Chem. 2007;282(39):28501-28513. doi:10.1074/jbc.M705416200 View Source
